molecular formula C13H23BrO2 B13546000 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran

2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran

Cat. No.: B13546000
M. Wt: 291.22 g/mol
InChI Key: DCUGNQPNWSEZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group and a methylcyclohexyl group

Preparation Methods

The synthesis of 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with bromomethylcyclohexane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like benzene . The mixture is stirred and cooled to around 0°C before the addition of the bromomethylcyclohexane. The reaction is then allowed to proceed at room temperature for several hours, followed by purification through distillation or chromatography.

Chemical Reactions Analysis

2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

Scientific Research Applications

2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds to 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran include:

    Tetrahydrofuran: A simpler compound with a similar ring structure but without the bromomethyl and methylcyclohexyl substitutions.

    Bromomethylcyclohexane: Contains the bromomethyl group but lacks the tetrahydrofuran ring.

    Cyclohexylmethanol: Similar in structure but with a hydroxyl group instead of the bromomethyl group.

The uniqueness of this compound lies in its combination of the tetrahydrofuran ring and the bromomethyl and methylcyclohexyl groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

2-[[1-(bromomethyl)-4-methylcyclohexyl]oxymethyl]oxolane

InChI

InChI=1S/C13H23BrO2/c1-11-4-6-13(10-14,7-5-11)16-9-12-3-2-8-15-12/h11-12H,2-10H2,1H3

InChI Key

DCUGNQPNWSEZFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.